N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 119824-65-6
VCID: VC21295220
InChI: InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14-,15-,18-/m1/s1
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Molecular Formula: C18H19N5O6
Molecular Weight: 401.4 g/mol

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

CAS No.: 119824-65-6

Cat. No.: VC21295220

Molecular Formula: C18H19N5O6

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide - 119824-65-6

Specification

CAS No. 119824-65-6
Molecular Formula C18H19N5O6
Molecular Weight 401.4 g/mol
IUPAC Name N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide
Standard InChI InChI=1S/C18H19N5O6/c24-6-11-14(26)15(27)18(29-11)23-9-21-13-16(19-8-20-17(13)23)22-12(25)7-28-10-4-2-1-3-5-10/h1-5,8-9,11,14-15,18,24,26-27H,6-7H2,(H,19,20,22,25)/t11-,14-,15-,18-/m1/s1
Standard InChI Key FLHMVFSWPWAGQW-XKLVTHTNSA-N
Isomeric SMILES C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O
SMILES C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Canonical SMILES C1=CC=C(C=C1)OCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Introduction

Chemical Structure and Properties

Structural Composition

N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide consists of three primary structural components: a purine base, a ribose sugar moiety with specific stereochemistry, and a 2-phenoxyacetamide group. The compound is structurally related to N-(9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide (CAS No. 110522-74-2), which has been documented in pharmaceutical research . The key difference is the presence of an additional hydroxyl group at the 3R position of the tetrahydrofuran ring.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide

PropertyDescription
Molecular FormulaC18H19N5O6
Molecular WeightApproximately 401.38 g/mol
Physical AppearanceLikely a white to off-white crystalline powder
SolubilityAnticipated to be soluble in polar organic solvents such as DMSO and partially soluble in water
Chemical ClassificationPurine nucleoside derivative, 2-phenoxyacetamide analogue
Structural FeaturesPurine base, ribose sugar, phenoxyacetamide group
Potential ApplicationsMedical intermediate, enzyme inhibitor

The compound contains multiple functional groups including hydroxyl groups, a purine ring system, and an amide linkage, contributing to its potential hydrogen bonding capabilities and interactions with biological targets .

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide likely involves multiple steps beginning with appropriate purine and sugar precursors. Based on similar compounds, the synthetic route may involve:

  • Preparation of the protected ribose sugar with the desired stereochemistry

  • Coupling of the sugar moiety with the purine base

  • Attachment of the 2-phenoxyacetamide group to the purine ring

  • Deprotection to yield the final product

Recent advancements in purine nucleoside synthesis, as demonstrated by Zhang et al. (2024), have employed enzymatic approaches utilizing lipase TL IM from Thermomyces lanuginosus under continuous flow conditions, which could potentially be adapted for this compound .

Enzymatic Synthesis Considerations

Enzymatic synthesis represents a promising approach for purine nucleoside derivatives. The work by Zhang and colleagues demonstrated successful continuous flow synthesis of purine nucleoside esters with yields of 78-93% under mild conditions (50°C for 35 minutes) using a substrate ratio of 1:5 (nucleosides to vinyl esters) in tert-amyl alcohol . Similar enzymatic approaches might be applicable to the synthesis of the target compound, offering advantages such as green chemistry conditions, simple work-up procedures, and reusable biocatalysts.

Structural Relationship to Bioactive Compounds

Relationship to Purine Nucleoside Analogues

The target compound shares structural similarities with therapeutically important purine nucleoside analogues used in the treatment of various diseases. Purine nucleoside analogues (PNAs) are known for their cytotoxic properties and have been employed in the treatment of indolent lymphoid malignancies . The mechanism of action typically involves:

  • Inhibition of DNA synthesis

  • Inhibition of DNA repair

  • Accumulation of DNA strand breaks

  • Induction of apoptosis

The compound's structural features suggest it may possess similar properties to established PNAs such as cladribine, fludarabine, and pentostatin, which have been approved for clinical use .

Comparison with 2-Phenoxyacetamide Derivatives

The 2-phenoxyacetamide moiety present in the target compound is significant as similar derivatives have demonstrated biological activities in various contexts. Research has shown that 2-phenoxyacetamide analogues exhibit potent and selective inhibition of monoamine oxidases (MAO-A and MAO-B) . For instance, 2-(4-methoxyphenoxy)acetamide displayed high selectivity for MAO-A (SI=245), while 2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide exhibited potent inhibitory activity against both MAO-A and MAO-B (IC50MAO-A=0.018 μM, IC50MAO-B=0.07 μM) .

Table 2: Comparison of 2-Phenoxyacetamide Derivatives and Their Biological Activities

CompoundTargetIC50 (μM)Selectivity IndexReference
2-(4-Methoxyphenoxy)acetamideMAO-ANot specified245
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-A0.0183.89
2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamideMAO-B0.07-
N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamidePotential multiple targetsTo be determinedTo be determined-

Structure-Activity Relationship Considerations

Critical Structural Features for Biological Activity

The biological activity of N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide is likely influenced by specific structural elements:

  • Purine Base: The purine scaffold is essential for recognition by nucleoside-metabolizing enzymes and incorporation into nucleic acid biosynthetic pathways .

  • Ribose Sugar Stereochemistry: The (2R,3R,4S,5R) configuration of the tetrahydrofuran ring is critical for proper binding to target enzymes. Studies on E. coli purine nucleoside phosphorylase have highlighted the importance of the ribose sugar conformation for substrate specificity .

  • 2-Phenoxyacetamide Group: This moiety contributes to specific enzyme interactions, particularly with MAO-A and MAO-B . Modifications to this group, such as the addition of methoxy substituents, can significantly alter selectivity and potency.

Substituent Effects on Activity

Research on related compounds has demonstrated that modifications to the phenyl ring of the 2-phenoxyacetamide moiety can dramatically influence biological activity. For example:

  • Methoxy Substitution: The addition of a methoxy group at the para position of the phenyl ring has been shown to enhance selectivity for MAO-A .

  • Imine Substitution: The introduction of an imine group (e.g., prop-2-ynylimino) at the para position results in potent inhibition of both MAO-A and MAO-B .

These structure-activity relationships provide valuable insights for potential optimization of the target compound for specific therapeutic applications.

Analytical Characterization Methods

Spectroscopic Identification

The structural characterization of N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide would typically involve multiple spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential for confirming the chemical structure, particularly the stereochemistry of the ribose moiety .

  • Mass Spectrometry: Techniques such as CI+ MS (chemical ionization mass spectrometry) would provide accurate molecular weight confirmation and fragmentation patterns characteristic of the compound's structure .

  • Infrared Spectroscopy: This would help identify key functional groups, including the amide bond, hydroxyl groups, and aromatic rings.

Chromatographic Analysis

Chromatographic techniques are valuable for assessing the purity and identity of the compound:

  • High-Performance Liquid Chromatography (HPLC): This would allow for quantitative analysis and purity determination .

  • Thin-Layer Chromatography (TLC): A useful method for monitoring reaction progress and initial purity assessment .

The analytical characterization would ideally follow protocols similar to those employed for structurally related purine derivatives, as described in the literature for compounds such as 6-benzylamino-9-tetrahydropyran-2-ylpurine and 9-tetrahydrofuran-2-ylpurine derivatives .

Computational Insights and Molecular Modeling

Predicted Binding Interactions

Computational modeling could provide valuable insights into the potential binding modes of N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide with target proteins. Based on studies of related compounds:

  • Interactions with Purine Nucleoside Phosphorylase: The compound likely engages in specific hydrogen bonding and hydrophobic interactions with the active site residues of PNP, particularly involving Asp204 and Arg24, which have been identified as flexible residues important for substrate recognition .

  • MAO Binding: If the compound interacts with monoamine oxidases, the 2-phenoxyacetamide portion would likely occupy the substrate binding site, with the phenyl ring positioned in the hydrophobic pocket of the enzyme .

  • Viral Protease Inhibition: Potential binding to viral proteases such as SARS-CoV-2 Mpro would involve specific interactions with the catalytic site, as observed with other 2-phenoxyacetamide derivatives .

Structure-Based Design Considerations

Computational analysis could guide further optimization of the compound for specific targets:

  • Docking Studies: Molecular docking could identify potential modifications to enhance binding affinity and selectivity for specific enzymes.

  • Pharmacophore Modeling: The development of pharmacophore models based on known inhibitors could facilitate the design of improved analogues.

  • Quantum Mechanical Calculations: These could provide insights into the electronic properties of the compound and their influence on biological activity.

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient synthetic routes for N-(9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)-2-phenoxyacetamide, potentially utilizing enzymatic approaches as demonstrated for related purine nucleoside derivatives . The use of lipase-catalyzed reactions under continuous flow conditions represents a promising green chemistry approach that could be adapted for this compound.

Expanded Biological Evaluation

Comprehensive biological evaluation of the compound should include:

  • Enzyme Inhibition Assays: Testing against multiple enzymes including purine nucleoside phosphorylase, monoamine oxidases, and viral proteases.

  • Cell-Based Assays: Evaluation of activity in relevant cell lines, such as cancer cell lines (e.g., HepG2, SHSY-5Y) and immune cells.

  • Structure-Activity Relationship Studies: Systematic modification of the compound to establish clear structure-activity relationships and optimize properties for specific therapeutic applications.

  • Pharmacokinetic and Toxicity Studies: Assessment of ADME (absorption, distribution, metabolism, excretion) properties and potential toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator